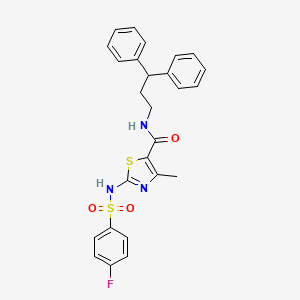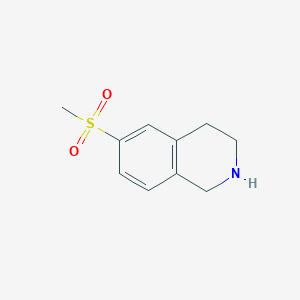
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane is a chemical compound with the molecular formula C6H2Cl6 and a molecular weight of 286.8 g/mol . It is characterized by the presence of two dichloromethylene groups attached to a cyclobutane ring, along with two chlorine atoms at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutene with chlorine gas under controlled conditions to introduce the dichloromethylene groups . The reaction is usually carried out at elevated temperatures and may require the presence of a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination reactions safely and efficiently. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclobutane derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclobutane compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated cyclobutane carboxylic acids, while reduction can produce partially dechlorinated cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function . These interactions can affect various cellular processes and pathways, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(dichloromethylene)-1,2-dichloro-1-cyclobutene: This compound has a similar structure but differs in the position of the chlorine atoms and the presence of a double bond.
1,2-Dichloro-3,4-bis(dichloromethyl)cyclobutane: This compound has dichloromethyl groups instead of dichloromethylene groups.
Uniqueness
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane is unique due to its specific arrangement of chlorine atoms and dichloromethylene groups on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
55044-46-7 |
|---|---|
Molekularformel |
C6H2Cl6 |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
1,2-dichloro-3,4-bis(dichloromethylidene)cyclobutane |
InChI |
InChI=1S/C6H2Cl6/c7-3-1(5(9)10)2(4(3)8)6(11)12/h3-4H |
InChI-Schlüssel |
BMOVIMWGAWTJDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(=C(Cl)Cl)C1=C(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
